N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2,4,6-trimethylbenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different functional groups.
N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-octanamide: A compound with a similar core structure but different substituents.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its specific combination of methoxy, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23NO4S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO4S/c1-12-8-13(2)18(14(3)9-12)24(20,21)19-11-15-6-7-16(22-4)17(10-15)23-5/h6-10,19H,11H2,1-5H3 |
InChI Key |
IJZNARCHSYINAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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